molecular formula C6H8N3NaO2 B6191537 sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate CAS No. 2648945-98-4

sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate

Cat. No.: B6191537
CAS No.: 2648945-98-4
M. Wt: 177.1
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Description

Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that triazole derivatives can act as enzyme inhibitors, making them potential candidates for drug development.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    1,2,3-Triazole: Another triazole derivative with applications in click chemistry and drug development.

    1,2,4-Triazol-3-one:

Uniqueness: Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is unique due to the presence of the sodium salt, which can enhance its solubility and reactivity. The dimethyl substitution on the triazole ring also imparts specific chemical properties that can be exploited in various applications.

Properties

CAS No.

2648945-98-4

Molecular Formula

C6H8N3NaO2

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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